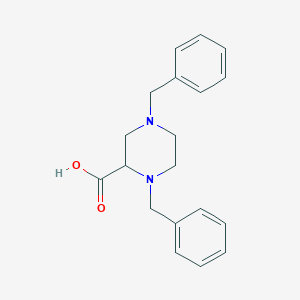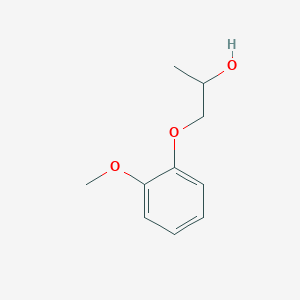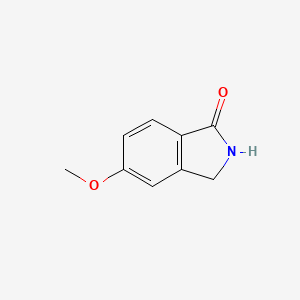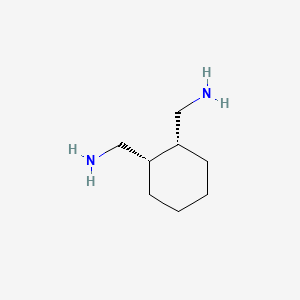
1,4-二苄基哌嗪-2-羧酸
描述
Molecular Structure Analysis
The molecular structure of 1,4-Dibenzylpiperazine-2-carboxylic acid is complex and detailed computational studies would be required for a comprehensive understanding . Such studies would explore the compound’s structural characteristics, vibrational assignments, chemical shifts, electronic properties, donor-acceptor interactions, Mulliken atomic charges, and molecular electrostatic potential surface (MESP) .Physical And Chemical Properties Analysis
1,4-Dibenzylpiperazine-2-carboxylic acid has a molecular weight of 310.4 g/mol. Detailed physical and chemical properties would require comprehensive computational simulations .科学研究应用
氧化衍生物的形成
- 1,4-二苄基哌嗪参与复杂的氧化过程。当被 RuO4 氧化时,它会产生各种氧化衍生物,包括非环二甲酰胺、苯甲醛和苯甲酸。这些衍生物源于涉及水解和与水解衍生的胺相互作用的复杂反应,形成咪唑烷和席夫碱等化合物。这突出了其在合成化学和复杂有机转化中的潜在作用 (佩特里德、德拉吉奇、弗洛雷亚和佩特里德,2006)。
抗癌活性
- 1,4-二苄基哌嗪的衍生物在人类癌细胞中表现出显着的体外细胞抑制活性。从真菌新假青霉中分离出的这种化合物表现出抑制生长的活性,并且被发现是细胞抑制性的而不是细胞毒性的,这表明其作为抗癌化合物的潜在作用 (伊姆维贾恩等人,2012)。
配合物的形成和结构研究
- 该化合物在与其他分子形成配合物中起作用。已经对类似哌嗪衍生物与对羟基苯甲酸等酸形成的配合物进行了研究,揭示了它们的分子结构、氢键和原子水平相互作用的详细信息 (德加-萨弗兰、卡特鲁西亚克和萨弗兰,2006)。
新化合物的合成
- 1,4-二苄基哌嗪已用于合成各种新型化合物。这包括具有潜在生物活性的衍生物的创建,突出了其作为合成化学中构建模块的多功能性 (帕特尔、阿格拉瓦特和谢赫,2011)。
蛋白质表面作图的潜力
- 它在蛋白质表面作图中具有潜在的应用。涉及蛋白质表面标记的卡宾化学技术利用了 1,4-二苄基哌嗪等化合物。此应用在结构质谱学中很重要,有助于详细了解蛋白质相互作用和结构 (詹珀等人,2012)。
安全和危害
属性
IUPAC Name |
1,4-dibenzylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)18-15-20(13-16-7-3-1-4-8-16)11-12-21(18)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZRNAXQJKWLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624788 | |
| Record name | 1,4-Dibenzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-67-4 | |
| Record name | 1,4-Dibenzylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)



